molecular formula C29H22K5N3O14 B014531 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate CAS No. 113694-64-7

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Cat. No. B014531
M. Wt: 832 g/mol
InChI Key: HQKWBBCTCLUGSX-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic approaches to benzoxazole derivatives and related heterocycles often involve nucleophilic reactions, cyclization processes, and the use of specific reagents to achieve the desired structural motifs (Heleyová et al., 1996). For instance, the Gould-Jacobs reaction has been employed for the synthesis of substituted benzoxazoles, showcasing the versatility of these methods in accessing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by NMR, IR, UV, and mass spectroscopy, providing insights into the arrangement of atoms and functional groups within the molecule (Wang & Pang, 2013). X-ray diffraction techniques further elucidate the crystal structure, offering a detailed view of the molecular geometry and intermolecular interactions that define the solid-state arrangement.

Chemical Reactions and Properties

Benzoxazole derivatives participate in various chemical reactions, including acylation, which can lead to the formation of novel thiadiazoles and trithiapentalenes, showcasing the reactive versatility of these compounds (Graubaum et al., 1989). These reactions often involve intermediate formation and utilize specific conditions to achieve the desired products.

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of substituents and the overall molecular structure. Studies on similar compounds emphasize the importance of these properties in determining the applicability and behavior of these compounds in various contexts (Chen et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to form complexes with metals or undergo specific chemical transformations, are key aspects of benzoxazole derivatives. These properties are often explored through synthetic routes that highlight the compound's potential as ligands or in material science applications (Chai et al., 2013).

Scientific Research Applications

Chemical Mechanical Polishing in Semiconductor Processing

One notable application of this compound, specifically its variant DTPA-5K, is in the semiconductor industry. It has been used in the chemical mechanical polishing (CMP) of SiGe surfaces, a crucial process in advanced technology nodes. DTPA-5K acts as a corrosion and rate enhancer, contributing to the production of smoother surfaces in semiconductor wafers, essential for high-performance electronic devices (Yang et al., 2019).

Synthesis and Characterization in Organic Chemistry

The compound's framework is related to benzofuran derivatives, which are synthesized for various applications, including biological activities. For example, the synthesis of new benzofuran derivatives has been explored for potential anti-HIV activities (Mubarak et al., 2007). Similarly, the synthesis of other related compounds, such as bis(benzoxazol-2-yl) fluorescent compounds, indicates the compound's potential in developing novel materials with unique properties (Chen et al., 1995).

Spectroscopic Probes in Biological Studies

Variants of this compound, like FluoZin-3, are widely used in life sciences as intra- and extracellular Zn(II) sensors. These sensors are selective for Zn(II) over other ions and are vital in determining relative and absolute levels of exchangeable Zn(II) in cells and extracellular fluids. The detailed spectroscopic properties and binding modes of such compounds have been a subject of interest (Marszalek et al., 2016).

properties

CAS RN

113694-64-7

Product Name

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Molecular Formula

C29H22K5N3O14

Molecular Weight

832 g/mol

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5

InChI Key

HQKWBBCTCLUGSX-UHFFFAOYSA-I

SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

synonyms

2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic Acid Pentapotassium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 2
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 3
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 4
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 5
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 6
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.